Cas no 56008-66-3 (methyl 4-bromo-1,3-dioxaindane-5-carboxylate)

Methyl 4-bromo-1,3-dioxaindane-5-carboxylate is a brominated heterocyclic ester with a 1,3-dioxaindane core structure. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and fine chemicals. The presence of both a bromo substituent and an ester functional group enhances its reactivity, enabling selective transformations such as cross-coupling reactions or nucleophilic substitutions. Its stable dioxolane ring system contributes to improved handling and storage stability. The compound is commonly utilized in medicinal chemistry research for the development of novel heterocyclic scaffolds. Its well-defined structure and consistent purity make it a reliable building block for synthetic applications.
methyl 4-bromo-1,3-dioxaindane-5-carboxylate structure
56008-66-3 structure
商品名:methyl 4-bromo-1,3-dioxaindane-5-carboxylate
CAS番号:56008-66-3
MF:C9H7O4Br
メガワット:259.053
MDL:MFCD32265395
CID:4037480
PubChem ID:85845379

methyl 4-bromo-1,3-dioxaindane-5-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-Benzodioxole-5-carboxylic acid, 4-bromo-, methyl ester
    • methyl 4-bromo-1,3-dioxaindane-5-carboxylate
    • DTXSID601250765
    • Methyl 4-bromo-1,3-benzodioxole-5-carboxylate
    • 56008-66-3
    • MDL: MFCD32265395
    • インチ: InChI=1S/C9H7BrO4/c1-12-9(11)5-2-3-6-8(7(5)10)14-4-13-6/h2-3H,4H2,1H3
    • InChIKey: QYLTWKKNYCDRPN-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 257.95277Da
  • どういたいしつりょう: 257.95277Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 44.8Ų

methyl 4-bromo-1,3-dioxaindane-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
BBV-96213076-5g
methyl 4-bromo-1,3-dioxaindane-5-carboxylate
56008-66-3 95%
5g
$2890.0 2023-09-06
Enamine
BBV-96213076-2.5g
methyl 4-bromo-1,3-dioxaindane-5-carboxylate
56008-66-3 95%
2.5g
$2280.0 2023-09-06
Enamine
EN300-29346911-10.0g
methyl 4-bromo-1,3-dioxaindane-5-carboxylate
56008-66-3 95%
10.0g
$3633.0 2023-01-06
Enamine
EN300-29346911-2.5g
methyl 4-bromo-1,3-dioxaindane-5-carboxylate
56008-66-3 95%
2.5g
$2280.0 2023-01-06
Enamine
BBV-96213076-10g
methyl 4-bromo-1,3-dioxaindane-5-carboxylate
56008-66-3 95%
10g
$3633.0 2023-09-06
Enamine
BBV-96213076-1g
methyl 4-bromo-1,3-dioxaindane-5-carboxylate
56008-66-3 95%
1g
$1101.0 2023-09-06
Enamine
EN300-29346911-1.0g
methyl 4-bromo-1,3-dioxaindane-5-carboxylate
56008-66-3 95%
1.0g
$1101.0 2023-01-06
Enamine
EN300-29346911-5.0g
methyl 4-bromo-1,3-dioxaindane-5-carboxylate
56008-66-3 95%
5.0g
$2890.0 2023-01-06

methyl 4-bromo-1,3-dioxaindane-5-carboxylate 関連文献

methyl 4-bromo-1,3-dioxaindane-5-carboxylateに関する追加情報

Methyl 4-bromo-1,3-dioxaindane-5-carboxylate (CAS No. 56008-66-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 4-bromo-1,3-dioxaindane-5-carboxylate (CAS No. 56008-66-3) is a significant compound in the realm of pharmaceutical chemistry, serving as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, characterized by a dioxaindane core substituted with a bromine atom and a carboxylate ester group, make it a valuable building block for drug development. This introduction delves into the compound's chemical properties, synthetic methodologies, and its emerging applications in medicinal chemistry.

The dioxaindane scaffold is a six-membered heterocyclic ring containing two oxygen atoms, which imparts remarkable stability and reactivity to the molecule. The presence of a bromine atom at the 4-position enhances its utility as a synthetic precursor due to the bromine's ability to participate in various nucleophilic substitution reactions. Additionally, the carboxylate ester group at the 5-position provides a versatile handle for further functionalization, enabling the construction of more complex molecular architectures.

In recent years, the demand for innovative pharmaceutical intermediates has surged, driven by the need for more effective and targeted therapeutics. Methyl 4-bromo-1,3-dioxaindane-5-carboxylate has emerged as a preferred choice for researchers due to its adaptability in multi-step synthetic routes. Its incorporation into drug candidates has shown promise in several therapeutic areas, including oncology, inflammation, and central nervous system disorders.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are frequently implicated in diseases such as cancer. By serving as a precursor for kinase inhibitors, Methyl 4-bromo-1,3-dioxaindane-5-carboxylate contributes to the development of novel therapeutic strategies that aim to modulate these pathways effectively. Recent studies have highlighted its use in creating potent inhibitors that exhibit high selectivity and low toxicity.

The compound's reactivity also makes it an attractive candidate for exploring new synthetic methodologies. Researchers have leveraged its brominated dioxaindane core to develop novel cross-coupling reactions, which are essential for constructing complex organic molecules. These reactions often involve palladium or copper catalysts and have enabled the efficient assembly of intricate molecular frameworks. The ability to introduce diverse substituents at strategic positions within the dioxaindane ring has opened up new avenues for drug discovery.

Moreover, Methyl 4-bromo-1,3-dioxaindane-5-carboxylate has found applications beyond traditional pharmaceuticals. Its unique structural motif has been explored in materials science, where it serves as a precursor for polymers and coatings with enhanced thermal and chemical stability. The bromine atom's presence allows for further functionalization via halogen-metal exchange reactions, leading to polymers with tailored properties suitable for various industrial applications.

The synthesis of Methyl 4-bromo-1,3-dioxaindane-5-carboxylate typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route involves the bromination of a dioxaindane derivative followed by esterification to introduce the carboxylate group. Advances in catalytic systems have enabled more efficient and environmentally friendly versions of these reactions, reducing waste and improving yields.

In conclusion, Methyl 4-bromo-1,3-dioxaindane-5-carboxylate (CAS No. 56008-66-3) is a versatile intermediate with broad applications in pharmaceutical synthesis and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative therapeutics and advanced materials. As our understanding of organic chemistry continues to evolve, this compound will undoubtedly play an increasingly important role in future research endeavors.

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